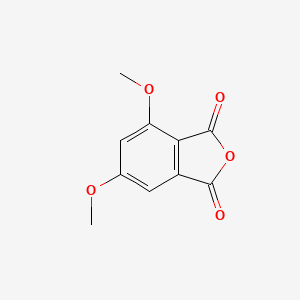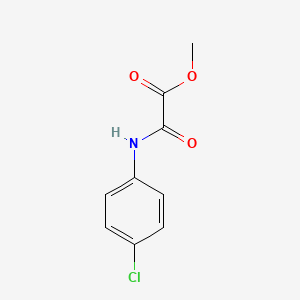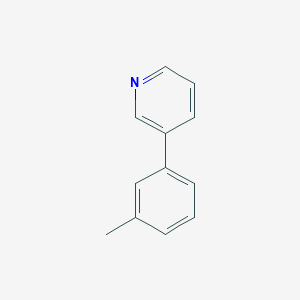
3-(3-Methylphenyl)pyridine
Overview
Description
3-(3-Methylphenyl)pyridine is a chemical compound with the molecular formula C12H11N . It is a derivative of pyridine, which is a six-membered heterocyclic compound .
Synthesis Analysis
The synthesis of highly substituted pyridines, such as this compound, can be achieved through the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketone in the presence of FeCl3 under air . This transformation allows FeCl3 to act as both an acid catalyst and an oxidant for the intermediate dihydropyridine . The substituents can be easily modified by altering the substrates to obtain tri- and tetraarylpyridines .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a methylphenyl group . The exact mass and monoisotopic mass of the compound are 169.089149355 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound primarily involve the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketone . In this transformation, FeCl3 acts as both an acid catalyst and an oxidant for the intermediate dihydropyridine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.22 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 155 . The compound has one rotatable bond .Scientific Research Applications
1. Anxiolytic Activity and Receptor Antagonism
3-(3-Methylphenyl)pyridine derivatives, such as 2-Methyl-6-(phenylethynyl)pyridine, have been explored for their potent anxiolytic activity. These compounds act as noncompetitive mGlu5 receptor antagonists, showing promise in pharmacological applications for anxiety disorders (Cosford et al., 2003).
2. Synthesis of Pyrrolo-Pyridines and Other Heterocycles
The deprotonation of 3-methylazines followed by reaction with benzonitrile has been used to synthesize various heterocyclic compounds, including pyrrolo-pyridines. This process is part of a broader method applied to different nitriles and β-methylazines (Davis, Wakefield, & Wardell, 1992).
3. Crystal Structure Analysis
The crystal structures of compounds derived from this compound, such as 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile, have been studied. These analyses provide insights into molecular configurations and hydrogen bonding (Moustafa & Girgis, 2007).
4. Extraction and Separation Techniques
The compound pyridine-3-carboxylic acid, related to this compound, has been studied for its extraction efficiency using different solvents. Such research holds significance in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).
5. Fluorescent Sensing Applications
Pyridine-pyridone scaffolds, similar to this compound, have been developed as fluorescent sensors for detecting Zn(2+). These compounds exhibit a chelation-enhanced fluorescence effect, making them useful in various analytical applications (Hagimori et al., 2011).
6. Regioselective Synthesis
Research has been conducted on the regioselective synthesis of 3-(2-hydroxyaryl)pyridines, a process involving reactions of pyridine N-oxides. Such synthesis methods are important in the development of new chemical compounds (Raminelli, Liu, & Larock, 2006).
7. Pharmaceutical Applications
The cognition-activating properties of 3-(aryloxy)pyridines, which are structurally related to this compound, have been studied. These compounds show potential in the treatment of cognitive disorders and enhance learning retention in mice (Butler, Poschel, & Marriott, 1981).
8. Insecticidal Activity
Pyridine derivatives have been investigated for their insecticidal properties, demonstrating efficacy against pests like the cowpea aphid. Such research is vital for developing new, effective insecticides (Bakhite et al., 2014).
9. Corrosion Inhibition
Studies on the adsorption and corrosion inhibition effect of pyridine derivatives on mild steel in hydrochloric acid provide insights into their potential industrial applications in protecting metals against corrosion (Ansari, Quraishi, & Singh, 2015).
10. Optoelectronic and Photovoltaic Applications
Pyridine-based Schiff bases and their polyphenol derivatives have been synthesized and characterized for their optical, electrical, electrochemical, and fluorescence properties. These compounds are promising for use in electronic, opto-electronic, and photovoltaic applications (Kaya, Yıldırım, & Avci, 2010).
Mechanism of Action
Target of Action
It is known that pyridine derivatives can interact with various proteins and enzymes in the body . For instance, 3-Methylpyridine, a related compound, has been shown to interact with Collagenase 3 and Stromelysin-1 in humans .
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, often involving binding to the active site of an enzyme or protein, thereby modulating its activity . The specific interactions and resulting changes caused by 3-(3-Methylphenyl)pyridine require further investigation.
Biochemical Pathways
Pyridine compounds are known to be metabolized by bacteria, such as bacillus and nocardia species, through various pathways . These pathways involve the conversion of pyridine to other compounds, which can then be further metabolized or excreted .
Pharmacokinetics
Related compounds such as 3-methylpyridine have been studied, and information about their adme properties may provide some insights
Result of Action
Pyridine derivatives are known to have various biological effects, depending on their specific structures and targets
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present
properties
IUPAC Name |
3-(3-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDBHTYIYKOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399707 | |
| Record name | 3-(3-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4385-67-5 | |
| Record name | 3-(3-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1608714.png)

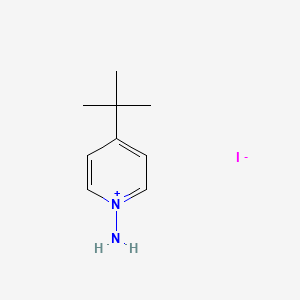


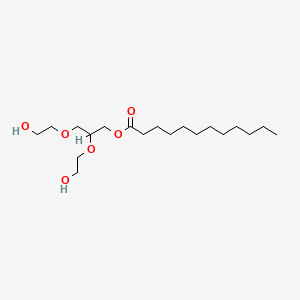

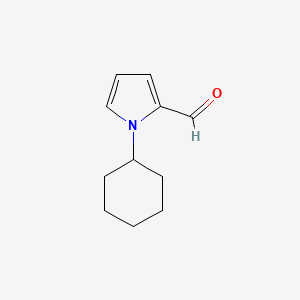

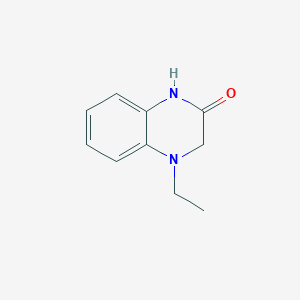
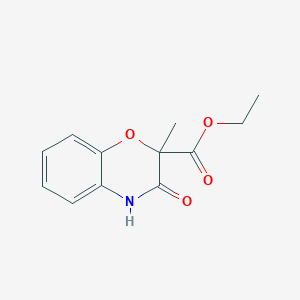
![20-nitro-N-(2,4,6-trinitrophenyl)-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-21-amine](/img/structure/B1608730.png)
